Bienvenue dans la boutique en ligne BenchChem!

2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one

Antiviral Research Thymidine Kinase Inhibition Structure-Activity Relationship

2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one (CAS 123994-68-3), synonymously designated N2-(3-trifluoromethylphenyl)guanine or mCF3PG, is a synthetic purine derivative belonging to the N2-phenylguanine class of small-molecule thymidine kinase (TK) inhibitors. Its structure incorporates a guanine core with a meta-trifluoromethylphenylamino substituent at the 2-position, a modification that critically enhances inhibitory potency and selectivity toward herpes simplex virus-encoded thymidine kinases (HSV1/2 TK).

Molecular Formula C12H8F3N5O
Molecular Weight 295.22 g/mol
CAS No. 123994-68-3
Cat. No. B045099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one
CAS123994-68-3
SynonymsN(2)-(3-trifluoromethylphenyl)guanine
Molecular FormulaC12H8F3N5O
Molecular Weight295.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F
InChIInChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21)
InChIKeyIOWPKEYIXBBDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one – Structural Identity & Target Profile for Research Procurement


2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one (CAS 123994-68-3), synonymously designated N2-(3-trifluoromethylphenyl)guanine or mCF3PG, is a synthetic purine derivative belonging to the N2-phenylguanine class of small-molecule thymidine kinase (TK) inhibitors [1]. Its structure incorporates a guanine core with a meta-trifluoromethylphenylamino substituent at the 2-position, a modification that critically enhances inhibitory potency and selectivity toward herpes simplex virus-encoded thymidine kinases (HSV1/2 TK) [2]. The compound has been catalogued in authoritative drug–target databases as a Thymidine Kinase 1 (TK1) inhibitor [1].

Why In-Class Purine Analogs Cannot Replace 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one in Thymidine Kinase-Targeted Studies


Substitution within the N2-phenylguanine class is precluded by steep structure–activity relationships (SAR) governed by the electronic and hydrophobic character of the phenyl ring substituent. Systematic quantitative SAR (QSAR) analysis of 36 HSV1 TK and 35 HSV2 TK inhibitors demonstrated that potency correlates positively with the hydrophobic parameter (π) of meta substituents and their electron-withdrawing capacity (σ) [1]. The meta-trifluoromethyl group of mCF3PG represents the optimal combination of these physicochemical determinants, yielding an IC50 that no other analog in the series surpassed [2]. Consequently, exchanging mCF3PG for a non-fluorinated or para-substituted derivative results in a measurable loss of inhibitory activity, rendering generic substitution scientifically unsound without confirmatory re-assay.

Quantitative Differentiation of 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one Versus Its Closest Structural Analogs


HSV1 and HSV2 Thymidine Kinase Inhibitory Potency: mCF3PG vs. N2-Phenylguanine Congeners

In a panel of 36 N2-phenylguanine derivatives tested against HSV1 TK and 35 against HSV2 TK, mCF3PG (meta-trifluoromethyl substituent) was the most potent inhibitor for both isozymes, achieving an IC50 of 0.1 µM [1]. Comparator analogs with alternative meta substituents (e.g., m-Cl, m-Br, m-CH3) or unsubstituted phenyl rings exhibited higher IC50 values, quantitatively confirming that the m-CF3 group optimally balances hydrophobic (π) and electronic (σ) contributions to binding [2].

Antiviral Research Thymidine Kinase Inhibition Structure-Activity Relationship

Viral vs. Human Thymidine Kinase Selectivity: mCF3PG Does Not Inhibit Host HeLa Cell TK

In the same series, none of the N2-substituted guanines — including mCF3PG — inhibited the thymidine kinase isolated from the host HeLa cell line at pharmacologically relevant concentrations [1]. This selective inhibition of viral TK isoforms over the human cellular enzyme is a critical discriminant when compared to broad-spectrum nucleoside analog TK inhibitors (e.g., acyclovir triphosphate precursors) that are substrates for both viral and cellular kinases [2].

Antiviral Selectivity Host–Pathogen Discrimination HeLa Cell Thymidine Kinase

Prodrug Progression: Oral Bioavailability Achievable via Sacrovir™ (6-Deoxy-mCF3PG) but Not with Parent Compound Alone

The parent compound mCF3PG exhibits limited oral absorption; however, the prodrug Sacrovir™ (6-deoxy-mCF3PG) was specifically designed to address this limitation. Ad libitum oral delivery of Sacrovir™ in 1% Soluplus® to HSV-1 latently infected mice significantly suppressed viral reactivation (measured by ocular shedding and trigeminal ganglia infectious virus) compared to vehicle controls [1][2]. The metabolic conversion of Sacrovir™ to active mCF3PG was confirmed across multiple species (mouse: 99% conversion; rat: 48%; guinea pig: 20%), demonstrating that the prodrug strategy uniquely enables in vivo delivery of this scaffold in a way not reported for structurally analogous N2-phenylguanines lacking the 6-deoxy modification [3].

Prodrug Design Oral Bioavailability HSV-1 Reactivation Suppression

SAR Confirmation: No mCF3PG-Derived Analog Surpasses the Parent Compound in Inhibitory Potency

A follow-up medicinal chemistry campaign synthesized and tested multiple series of compounds structurally related to mCF3PG, including analogs with modifications at the 9-position of the guanine ring and additional substituents on the phenyl ring. None of these derivatives exceeded the inhibitory potency of the parent mCF3PG against HSV1 or HSV2 TK [1]. Among 9-substituted analogs, the most potent was 9-(4-hydroxybutyl)-N2-phenylguanine (HBPG), which acted as a competitive inhibitor of HSV1 TK but was not itself a substrate for the enzyme, representing a distinct pharmacological profile from mCF3PG [2].

Lead Optimization Medicinal Chemistry SAR HSV Thymidine Kinase Inhibitors

Optimal Procurement-Driven Research Scenarios for 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one


HSV Latency Reactivation Studies Requiring a Selective Viral TK Inhibitor Tool Compound

Investigators studying the molecular mechanisms of herpes simplex virus reactivation from latency can use mCF3PG as a specific, non-substrate inhibitor of HSV1/2 thymidine kinase that does not inhibit the host cellular enzyme [1]. Its validated selectivity profile (see Section 3, Evidence 2) supports experiments requiring precise viral TK shutoff without confounding host kinase interference, such as ex vivo ganglionic explant reactivation assays.

In Vivo Oral Antiviral Efficacy Testing Using the Sacrovir™ Prodrug of mCF3PG

When in vivo oral dosing is required, the mCF3PG prodrug Sacrovir™ (6-deoxy-mCF3PG) has demonstrated significant suppression of HSV-1 reactivation in a murine latency model [2]. This prodrug–parent pair provides the only validated oral delivery system within the N2-phenylguanine class (see Section 3, Evidence 3), making mCF3PG the scaffold of choice when planning animal studies that require oral bioavailability and metabolic tracking.

Quantitative Structure–Activity Relationship (QSAR) Benchmarking and Computational Docking Studies of Thymidine Kinase Inhibitors

The mCF3PG molecule serves as an experimentally well-characterized benchmark for QSAR model building and molecular docking studies targeting HSV thymidine kinases. Its IC50 (0.1 µM), defined physicochemical parameters (Hansch π and σ values for the m-CF3 substituent), and established binding pose [3] provide a robust data point for computational chemists developing or validating predictive models for TK inhibitor design.

Cellular Thymidine Kinase 1 (TK1) Inhibitor Studies in Oncology Research

Independent drug–target database annotations identify mCF3PG as an inhibitor of human Thymidine Kinase 1 (TK1), a biomarker and therapeutic target in oncology [4]. Researchers investigating TK1-dependent cancer cell proliferation pathways can procure this compound as a structurally defined tool, leveraging its known SAR profile to interpret target engagement data in tumor cell line panels.

Quote Request

Request a Quote for 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.